molecular formula C49H72N14O8 B14412043 Angiotensinogen (6-13) CAS No. 82252-46-8

Angiotensinogen (6-13)

Cat. No.: B14412043
CAS No.: 82252-46-8
M. Wt: 985.2 g/mol
InChI Key: BGNXTZMGWDSWGD-KYXQKNDOSA-N
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Description

Angiotensinogen (6-13) is a peptide fragment derived from angiotensinogen, a precursor protein in the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensinogen (6-13) is one of the bioactive peptides generated through the enzymatic cleavage of angiotensinogen, and it has been studied for its potential physiological and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensinogen (6-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may involve recombinant DNA technology. This method includes:

    Gene Cloning: Inserting the gene encoding angiotensinogen (6-13) into an expression vector.

    Protein Expression: Using host cells like E. coli or yeast to produce the peptide.

    Purification: Isolating the peptide through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Angiotensinogen (6-13) can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or molecular oxygen.

    Reduction: Using reducing agents such as dithiothreitol (DTT).

    Substitution: Reactions where functional groups are replaced by others, often using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Dithiothreitol in buffered solutions.

    Substitution: Nucleophiles like thiols or amines in organic solvents.

Major Products Formed:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Cleavage of disulfide bonds to yield free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Angiotensinogen (6-13) has diverse applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating its role in cellular signaling pathways.

    Medicine: Exploring its potential as a therapeutic agent for cardiovascular diseases.

    Industry: Developing peptide-based drugs and diagnostic tools.

Mechanism of Action

Angiotensinogen (6-13) exerts its effects through interactions with specific receptors and enzymes in the renin-angiotensin system. The primary mechanism involves:

    Binding to Receptors: Interacting with angiotensin receptors on cell surfaces.

    Signal Transduction: Activating intracellular signaling pathways that regulate blood pressure and fluid balance.

    Molecular Targets: Targeting enzymes like angiotensin-converting enzyme (ACE) and receptors such as AT1 and AT2.

Comparison with Similar Compounds

Angiotensinogen (6-13) can be compared with other angiotensin peptides, such as:

    Angiotensin I: The precursor to angiotensin II, involved in vasoconstriction.

    Angiotensin II: A potent vasoconstrictor that increases blood pressure.

    Angiotensin (1-7): A peptide with vasodilatory and anti-inflammatory properties.

Uniqueness: Angiotensinogen (6-13) is unique due to its specific sequence and potential physiological effects distinct from other angiotensin peptides. Its role in modulating blood pressure and fluid balance makes it a valuable target for research and therapeutic development.

Properties

CAS No.

82252-46-8

Molecular Formula

C49H72N14O8

Molecular Weight

985.2 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C49H72N14O8/c1-7-30(6)42(47(68)61-39(49(70)71)20-34-23-53-27-57-34)62-46(67)41(29(4)5)54-24-35(16-28(2)3)58-43(64)38(19-33-22-52-26-56-33)59-44(65)37(17-31-12-9-8-10-13-31)60-45(66)40-14-11-15-63(40)48(69)36(50)18-32-21-51-25-55-32/h8-10,12-13,21-23,25-30,35-42,54H,7,11,14-20,24,50H2,1-6H3,(H,51,55)(H,52,56)(H,53,57)(H,58,64)(H,59,65)(H,60,66)(H,61,68)(H,62,67)(H,70,71)/t30-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

BGNXTZMGWDSWGD-KYXQKNDOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C(C)C)NC[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C(C)C)NCC(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N

Origin of Product

United States

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